molecular formula C9H8ClFO2 B14049580 1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one

Cat. No.: B14049580
M. Wt: 202.61 g/mol
InChI Key: SNDOHMBYGGZGDK-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one typically involves the reaction of 2-fluoro-6-hydroxyacetophenone with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).

Major Products Formed

    Oxidation: Formation of 1-(2-fluoro-6-hydroxyphenyl)propan-2-one.

    Reduction: Formation of 1-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-ol.

    Substitution: Formation of 1-(2-fluoro-6-hydroxyphenyl)propan-2-one derivatives with various substituents.

Scientific Research Applications

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one is unique due to the presence of both chloro and fluoro groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO2/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3

InChI Key

SNDOHMBYGGZGDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1F)O)Cl

Origin of Product

United States

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